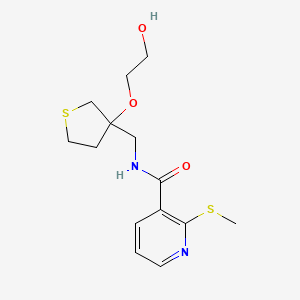

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(methylthio)nicotinamide

Description

N-((3-(2-Hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(methylthio)nicotinamide is a nicotinamide derivative featuring a tetrahydrothiophene (thiolane) ring substituted with a 2-hydroxyethoxy group and a methylthio (-SMe) substituent on the nicotinamide core. The hydroxyethoxy group enhances hydrophilicity, while the methylthio group may influence electronic properties and metabolic stability.

Properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S2/c1-20-13-11(3-2-5-15-13)12(18)16-9-14(19-7-6-17)4-8-21-10-14/h2-3,5,17H,4,6-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPWQYHMHRJTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC2(CCSC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of nicotinamide and thiophene-containing derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

N-(Thiophen-2-yl)nicotinamide Derivatives (e.g., Compounds 4a–4s, ) Structural Differences: These derivatives lack the tetrahydrothiophene ring and hydroxyethoxy substituent. Instead, they feature thiophene rings directly linked to nicotinamide, with halogen (Cl, Br), cyano (-CN), or methyl (-CH₃) groups on the pyridine or thiophene moieties. Properties: Halogen substituents (e.g., Cl, Br) enhance lipophilicity and may improve membrane permeability compared to the hydroxyethoxy group in the target compound. Decomposition temperatures for these analogs range from >175°C to >231°C, suggesting thermal stability influenced by substituents .

N-(3-Acetyl-2-thienyl)acetamides ()

- Structural Differences : These compounds feature acetylated thiophene amines without the nicotinamide core. The target compound’s tetrahydrothiophene ring and hydroxyethoxy group are absent.

- Synthesis : Direct amidation of 3-acetylthiophen-2-amine with acetyl halogenides, a simpler route compared to the multi-step synthesis likely required for the target compound .

Thieno[2,3-b]pyridine Carboxamides () Structural Differences: These polyheterocyclic compounds integrate thiophene and pyridine rings into fused systems, differing from the non-fused tetrahydrothiophene-nicotinamide structure of the target compound.

Functional Analogues

N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide ()

- Structural Differences : Contains a chloro-methylphenyl group instead of the tetrahydrothiophene moiety. The hydroxyl (-OH) group on nicotinamide contrasts with the methylthio (-SMe) group in the target compound.

- Properties : The -OH group may confer higher acidity and hydrogen-bonding capacity, influencing solubility and target binding compared to the -SMe group .

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p, )

- Structural Differences : A bulkier tertiary butyl group and phenyl-pyridyl substituents distinguish this compound. The absence of a tetrahydrothiophene ring and nicotinamide core highlights divergent design strategies .

Key Comparative Data

Research Findings and Implications

- The methylthio group in the target compound may enhance metabolic stability compared to halogenated analogs .

- Solubility: The hydroxyethoxy group likely improves aqueous solubility relative to compounds with halogen or cyano substituents, which could be advantageous for drug delivery .

- Synthetic Challenges : The tetrahydrothiophene ring’s stereochemistry and the hydroxyethoxy group’s introduction may require precise reaction conditions, contrasting with simpler thiophene-based syntheses .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how is structural confirmation achieved?

The synthesis typically involves multi-step reactions, starting with coupling 2-(methylthio)nicotinic acid derivatives with tetrahydrothiophene-based amines. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC/DMAP to facilitate condensation .

- Etherification : Introduction of the 2-hydroxyethoxy group via nucleophilic substitution or Mitsunobu reactions .

Structural confirmation relies on NMR spectroscopy (1H/13C) for functional group analysis and HPLC-MS for purity assessment. X-ray crystallography is recommended for resolving stereochemical ambiguities in the tetrahydrothiophene ring .

Q. What biological activities are hypothesized for this compound, and what assays are recommended for initial screening?

While direct data is limited, structurally related nicotinamide-thiophene hybrids exhibit antimicrobial (e.g., antifungal activity against Pseudoperonospora cubensis) and anticancer properties (via kinase inhibition). Recommended assays:

Q. How can solubility and stability issues be addressed during in vitro studies?

- Solubility : Test in DMSO/PBS mixtures or use surfactants like Tween-80. notes solubility challenges in polar solvents .

- Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Protect the methylthio group from oxidation using antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps, as seen in analogous thiophene-nicotinamide syntheses .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventional) .

Q. What strategies resolve contradictions in biological activity data across studies?

Q. How can molecular targets be identified for mechanistic studies?

- Computational docking : Use AutoDock Vina to screen against kinase libraries (e.g., EGFR, VEGFR) .

- Surface plasmon resonance (SPR) : Validate binding affinity with purified protein targets .

- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound .

Q. What advanced analytical techniques characterize degradation products?

- LC-HRMS : Identifies oxidative metabolites (e.g., sulfoxide derivatives of the methylthio group) .

- NMR kinetics : Tracks real-time degradation in simulated physiological conditions .

Q. How can formulation improve bioavailability for in vivo studies?

- Nanocarriers : Encapsulate in PLGA nanoparticles (80-150 nm) for sustained release .

- Prodrug design : Modify the hydroxyethoxy group to ester prodrugs for enhanced absorption .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.